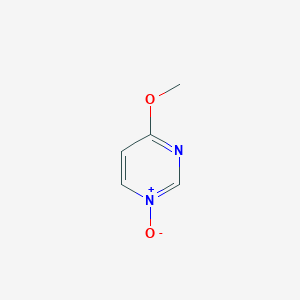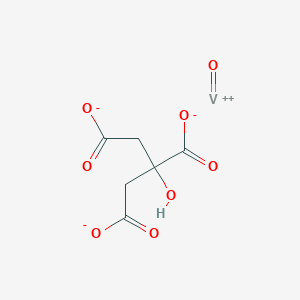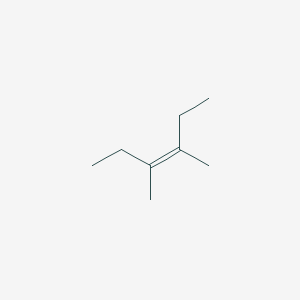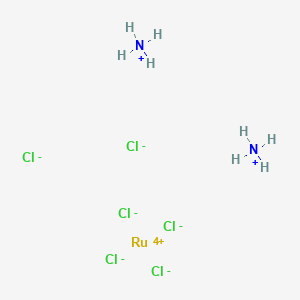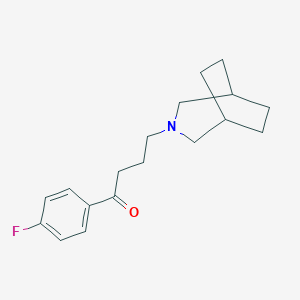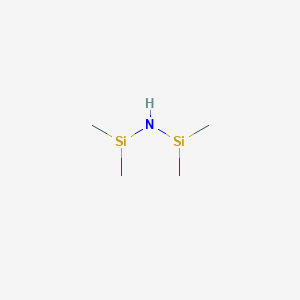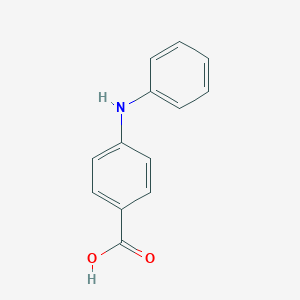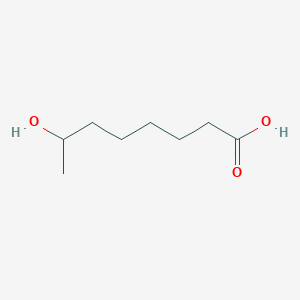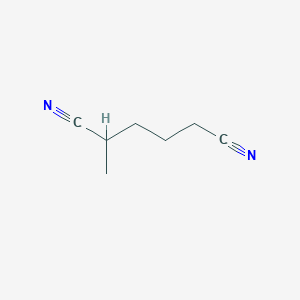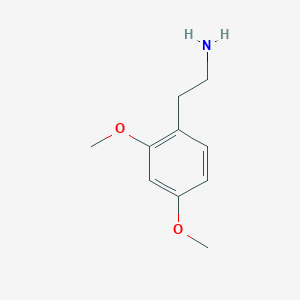
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen, naproxen, and aspirin.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to be effective in the management of acute pain, postoperative pain, and menstrual pain.
Wirkmechanismus
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemische Und Physiologische Effekte
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to have a protective effect on the gastrointestinal tract by reducing the production of gastric acid and increasing the production of mucus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate is a widely used drug in laboratory experiments due to its well-established pharmacological properties. It is readily available and has a low cost. However, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate. One area of research is the development of new formulations of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate that have improved bioavailability and reduced side effects. Another area of research is the investigation of the potential use of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, research is needed to better understand the mechanisms underlying the cytotoxic effects of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate on certain cell lines.
Synthesemethoden
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate can be synthesized by a multistep process involving the reaction of 2-chloroacetyl chloride with 2-cyclopentenone, followed by the reaction with thiophenol and diethylamine. The final product is obtained after purification by recrystallization.
Eigenschaften
CAS-Nummer |
15421-88-2 |
|---|---|
Produktname |
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
Molekularformel |
C17H27NO3S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C17H27NO3S/c1-3-18(4-2)11-12-21-16(19)17(20,14-8-5-6-9-14)15-10-7-13-22-15/h7,10,13-14,20H,3-6,8-9,11-12H2,1-2H3 |
InChI-Schlüssel |
ASXBIKGZCPZCAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
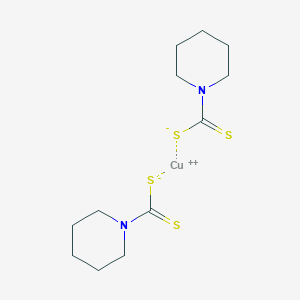
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
